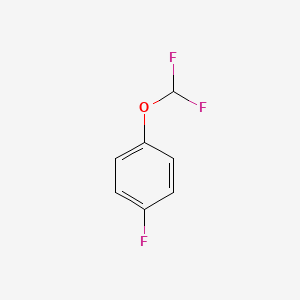

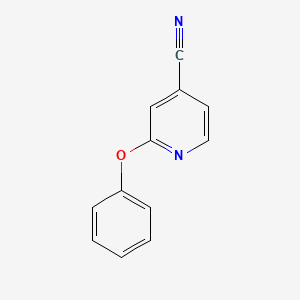

2-Phenoxyisonicotinonitrile

Overview

Description

The compound 2-Phenoxyisonicotinonitrile is not directly mentioned in the provided papers. However, the papers discuss related nicotinonitrile derivatives, which can offer insights into the chemical behavior and properties that might be expected from 2-Phenoxyisonicotinonitrile. The first paper describes a nicotinonitrile derivative with potential as a blue light emitting material, while the second paper discusses a phthalonitrile derivative that has been synthesized and studied for its molecular structure and reactivity .

Synthesis Analysis

The synthesis of nicotinonitrile derivatives, as reported in the first paper, involves a simple route that yields the compound in good quantity . Although the exact synthesis method for 2-Phenoxyisonicotinonitrile is not provided, similar synthetic strategies could potentially be applied. The second paper also describes the synthesis of a phthalonitrile derivative, which was confirmed using various characterization techniques . These methods could inform the synthesis of 2-Phenoxyisonicotinonitrile.

Molecular Structure Analysis

The molecular structure of the compounds in both papers was confirmed using X-ray single-crystal determination . The first paper reports that the nicotinonitrile derivative has a non-planar structure as revealed by DFT calculations, which align with the experimental data . The second paper compares the molecular geometry obtained from X-ray determination with computational studies using HF and DFT methods . These analyses could be relevant when studying the molecular structure of 2-Phenoxyisonicotinonitrile.

Chemical Reactions Analysis

The second paper mentions that the synthesized phthalonitrile compound underwent a click reaction with sugar azide to form a triazole ring . This indicates that the phthalonitrile derivative can participate in cycloaddition reactions, which could be a property shared by 2-Phenoxyisonicotinonitrile if it possesses similar reactive sites.

Physical and Chemical Properties Analysis

The first paper details that the nicotinonitrile derivative exhibits good absorption and fluorescence properties, with a positive solvatochromic effect observed when the solvent polarity changes from non-polar to polar . These photophysical studies suggest that the compound has potential applications as a blue light emitting material. The second paper does not provide specific physical and chemical properties but the characterization techniques used for the phthalonitrile derivative could be applied to study similar properties of 2-Phenoxyisonicotinonitrile .

Scientific Research Applications

1. Water Treatment and Groundwater Remediation

2-Phenoxyisonicotinonitrile and related compounds have been explored in the context of water treatment. A study reported the use of boron-doped diamond (BDD) electrodes for the anodic oxidation of phenol, leading to the formation of nitrated by-products, including 2-nitrophenol and other nitrated phenols, which are relevant in the context of groundwater remediation (Zhang et al., 2019). Another study discussed the potential of a nitrifying consortium for removing phenol and related compounds from wastewater, highlighting its importance in treating complex chemical wastewaters (Silva et al., 2011).

2. Antimicrobial Activities

2-Phenoxyisonicotinonitrile derivatives have been synthesized for their potential antimicrobial applications. One study synthesized 2-amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile and tested its antibacterial and antifungal activities, demonstrating the relevance of these compounds in developing new antimicrobial agents (Behalo, 2008).

3. Organic Synthesis and Catalysis

Research has also focused on the synthesis of novel compounds using 2-Phenoxyisonicotinonitrile or similar structures. The facile synthesis and crystal structure of a novel cyanopyridine derivative were reported, emphasizing the importance of these compounds in organic chemistry and catalysis (Yang et al., 2011).

4. Photocatalysis and Environmental Applications

A study on CuPd bimetallic alloy nanoparticles deposited on holey carbon nitride demonstrated their application in the selective hydroxylation of benzene to phenol, underlining the role of 2-Phenoxyisonicotinonitrile derivatives in photocatalysis and environmental chemistry (Zhang & Park, 2019). Additionally, the use of graphitic carbon nitride for the selective hydrogenation of phenol and derivatives in aqueous media was explored. This study showed the potential of carbon nitride-based catalysts in transforming phenol into industrially important intermediates, such as cyclohexanone, under mild conditions (Wang et al., 2011).

5. Sensing and Detection Technologies

In the field of detection technologies, 2-Phenoxyisonicotinonitrile derivatives have been used to develop fluorescence sensing approaches. A study on the use of graphitic carbon nitride nanosheets demonstrated their application in detecting 2,4,6-trinitrophenol (TNP) in aqueous solutions, indicating their potential in environmental monitoring and public safety applications (Rong et al., 2015).

6. Biodegradation and Environmental Impact

Research has also been conducted on the biodegradation of phenolic compounds, including derivatives of 2-Phenoxyisonicotinonitrile, in environmental contexts. One study investigated the anoxic degradation of phenol and other phenolic compounds by a defined mixed culture of bacteria, highlighting the potential of bioremediation techniques in treating industrial wastewaters containing these compounds (Thomas et al., 2002).

Safety And Hazards

properties

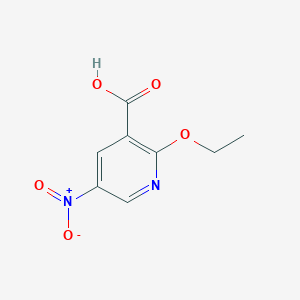

IUPAC Name |

2-phenoxypyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIVCEBEXJZQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenoxyisonicotinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[indoline-3,3'-piperidin]-2-one hydrochloride](/img/structure/B1323208.png)